molecular formula C30H46N4O8S B13804335 Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate

Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate

Cat. No.: B13804335
M. Wt: 622.8 g/mol
InChI Key: RMGMRLHOEIYPAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate typically involves multiple steps. One common method starts with the hydrogenation of 4-benzyloxy-2-dimethylamino-methylindole in the presence of a palladium catalyst (5% on aluminum oxide) to obtain 4-hydroxy-2-methylindole . This intermediate is then reacted with 2-hydroxy-3-(isopropylamino)propoxy to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to beta-adrenergic receptors, similar to other beta-blockers. This binding inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The exact molecular pathways involved are still under investigation, but it is known to affect the cardiovascular system significantly.

Comparison with Similar Compounds

Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate can be compared to other beta-blockers such as atenolol and bisoprolol. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties. For instance, atenolol has a simpler structure and is more hydrophilic, leading to different absorption and distribution characteristics . Bisoprolol, on the other hand, has a longer half-life and is more selective for beta-1 adrenergic receptors . These differences highlight the uniqueness of this compound and its potential advantages in specific therapeutic applications.

Properties

Molecular Formula

C30H46N4O8S

Molecular Weight

622.8 g/mol

IUPAC Name

1-[(2-methyl-1H-indol-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid

InChI

InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-13(18)9-19-14-6-4-5-12-7-11(3)17-15(12)14;1-5(2,3)4/h2*4-7,10,13,16-18H,8-9H2,1-3H3;(H2,1,2,3,4)

InChI Key

RMGMRLHOEIYPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.CC1=CC2=C(N1)C(=CC=C2)OCC(CNC(C)C)O.OS(=O)(=O)O

Origin of Product

United States

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